Cas no 2138370-17-7 (3,4-Quinolinediamine, N4-methyl-6-propoxy-)

3,4-Quinolinediamine, N4-methyl-6-propoxy- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, N4-methyl-6-propoxy-
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- インチ: 1S/C13H17N3O/c1-3-6-17-9-4-5-12-10(7-9)13(15-2)11(14)8-16-12/h4-5,7-8H,3,6,14H2,1-2H3,(H,15,16)
- InChIKey: MHUUNHZMGUKPMI-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OCCC)=CC=2)C(NC)=C(N)C=1
3,4-Quinolinediamine, N4-methyl-6-propoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361935-10.0g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 10.0g |
$3191.0 | 2023-03-07 | ||
Enamine | EN300-361935-1.0g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361935-2.5g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-361935-5.0g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361935-0.5g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361935-0.1g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-361935-0.25g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361935-0.05g |
N4-methyl-6-propoxyquinoline-3,4-diamine |
2138370-17-7 | 0.05g |
$624.0 | 2023-03-07 |
3,4-Quinolinediamine, N4-methyl-6-propoxy- 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3,4-Quinolinediamine, N4-methyl-6-propoxy-に関する追加情報
3,4-Quinolinediamine, N4-methyl-6-propoxy
3,4-Quinolinediamine, N4-methyl-6-propoxy (CAS No. 2138370-17-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and advanced materials. The quinoline backbone provides a rigid structure with unique electronic properties, making it an ideal platform for further functionalization and application development.
The N4-methyl and 6-propoxy substituents on the quinoline ring introduce specific chemical functionalities that enhance the compound's reactivity and solubility. The methyl group at position 4 contributes to steric effects, while the propoxy group at position 6 introduces an ether linkage that can participate in hydrogen bonding and other non-covalent interactions. These features make 3,4-Quinolinediamine, N4-methyl-6-propoxy a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and advanced polymers.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a precursor for bioactive molecules targeting various therapeutic areas, such as cancer and neurodegenerative diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in Alzheimer's disease progression. The quinoline-based structure was found to interact effectively with the enzyme's active site, showcasing its potential as a lead compound for drug development.
In addition to its pharmaceutical applications, 3,4-Quinolinediamine, N4-methyl-6-propoxy has been investigated for its role in materials science. Its aromaticity and functional substituents make it suitable for use in organic electronics. A 2022 study in *Advanced Materials* reported that this compound can serve as a building block for self-assembled monolayers (SAMs) with tailored electronic properties. These SAMs have potential applications in sensors, flexible electronics, and energy storage devices.
The synthesis of 3,4-Quinolinediamine, N4-methyl-6-propoxy involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. A common approach involves the condensation of o-amino phenols with aldehydes or ketones under acidic conditions. Recent advancements in catalysis have enabled higher yields and improved selectivity in this process. For example, the use of palladium-catalyzed coupling reactions has been reported to facilitate the introduction of the propoxy group at position 6 with high precision.
The physical and chemical properties of this compound are well-documented. It is typically a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for solution-phase reactions. The compound's UV-vis spectrum exhibits strong absorption bands due to its aromatic π-system, which is characteristic of quinoline derivatives.
From an environmental perspective, studies have shown that 3,4-Quinolinediamine, N4-methyl-6-propoxy has low toxicity to aquatic organisms under standard test conditions. This makes it a safer choice for industrial applications compared to some other quinoline derivatives. However, further research is needed to fully understand its long-term environmental impact and degradation pathways.
In conclusion, 3,4-Quinolinediamine, N4-methyl-6-propoxy (CAS No. 2138370-17-7) is a multifaceted compound with promising applications across diverse fields. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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